1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one
Description
1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a brominated and dimethyl-substituted phenyl ring attached to the lactam nitrogen. This compound belongs to a broader class of aryl-substituted pyrrolidin-2-ones, which are of interest in medicinal chemistry and organic synthesis due to their structural versatility. Notably, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-6-10(13)7-9(2)12(8)14-5-3-4-11(14)15/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMODKQEZKEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC2=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Classical Amide Cyclization Route
The most established laboratory synthesis of 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one proceeds via a two-step process involving amide formation followed by cyclization:
Step 1: Amide Formation
- Reactants: 4-bromo-2,6-dimethylaniline and chloroacetyl chloride
- Conditions: Presence of a base such as triethylamine
- Mechanism: The aniline undergoes nucleophilic substitution with chloroacetyl chloride, forming an N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide intermediate.
Step 2: Cyclization
- Conditions: Heating, often in the presence of a base
- Mechanism: Intramolecular nucleophilic substitution (S_N2 type) leads to cyclization, yielding the pyrrolidin-2-one ring.
Data Table 1: Key Reaction Parameters
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amide Formation | 4-bromo-2,6-dimethylaniline, chloroacetyl chloride, triethylamine | 0–5°C, inert atmosphere | 80–90 | Exothermic, slow addition |
| Cyclization | Intermediate amide, base (e.g., NaH, K2CO3) | 80–120°C, solvent (DMF) | 70–85 | Reflux, 2–6 hours |
- Straightforward, scalable
- High yields with proper optimization
- Requires careful handling of reagents (chloroacetyl chloride is corrosive)
- Purification may require chromatography or recrystallization
Multicomponent and One-Pot Approaches
Recent advances in pyrrolidin-2-one synthesis employ multicomponent reactions and one-pot protocols, often leveraging α-aminoesters, isocyanides, and carboxylic acids. While these methods are more general for pyrrolidin-2-one scaffolds, they can be adapted for aryl-substituted derivatives.
- General Procedure:
- Reactants: α-aminoester hydrochloride, 3-bromopropionic acid, phenylglyoxal, isocyanide
- Conditions: Methanol or acetonitrile as solvent; base (e.g., potassium hydroxide or cesium carbonate); room temperature to reflux
- Workup: Extraction, washing, and purification by column chromatography
Data Table 2: Multicomponent Synthesis Parameters
| Step | Reactants (molar ratio) | Solvent | Temperature | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multicomponent Rx | α-aminoester:acid:glyoxal:isocyanide (1:1:1:1) | Methanol | r.t. 24 h | KOH (0.9 eq) | 60–80 | Sonication enhances rate |
| Cyclization | Crude from above, Cs2CO3 (2 eq) | Acetonitrile | Reflux 1 h | — | 70–90 | One-pot possible |
- High atom economy, fewer purification steps
- Diastereoselectivity possible with chiral starting materials
Cyclopropane Ring-Opening Strategies
A more specialized approach involves the use of donor–acceptor cyclopropanes and anilines, catalyzed by nickel salts, followed by acid-induced cyclization. This is particularly effective for 1,5-substituted pyrrolidin-2-ones.
- Key Steps:
- Nickel-catalyzed reaction of cyclopropane with aniline
- Acid-promoted cyclization (acetic acid, reflux in toluene)
- Optional dealkoxycarbonylation for ester removal
Data Table 3: Cyclopropane-Based Synthesis
| Step | Catalysts/Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropane opening | Ni(ClO4)2, aniline | Toluene | Reflux | 60–75 | Diastereomeric mixture |
| Cyclization | Acetic acid (2 eq) | Toluene | Reflux | 70–85 | One-pot possible |
| Dealkoxycarbonylation | Alkali, thermolysis | — | — | 80–90 | Simplifies purification |
- Direct access to complex pyrrolidin-2-one derivatives
- Amenable to one-pot operations
Industrial Production Considerations
For large-scale synthesis, the classical amide cyclization route is favored due to its robustness and scalability. Industrial processes often employ:
- Continuous Flow Reactors: Enhance safety and efficiency, especially when handling hazardous reagents
- Process Optimization: Temperature, solvent, and base selection are tailored for maximum yield and purity
- Automated Purification: Chromatography or crystallization for product isolation
Research Findings and Notes
- The amide cyclization route remains the gold standard for synthesizing this compound, especially when high purity and yield are required.
- Multicomponent strategies are gaining traction for rapid library synthesis and for accessing structurally diverse analogs, but may require further optimization for halogenated aromatic systems.
- Cyclopropane-based approaches offer novel access to 1,5-substituted pyrrolidin-2-ones and related scaffolds, expanding the synthetic toolbox for medicinal chemistry.
- Industrial production leverages process intensification and continuous flow to ensure safety and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by heating or the use of a solvent.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Substituent Position and Steric/Electronic Effects
The position and number of substituents on the phenyl ring significantly influence the compound’s reactivity, steric profile, and biological activity. Key analogs include:
- This steric bulk may also limit its utility in catalytic applications, where less hindered analogs (e.g., 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one) are preferred for carboxylation reactions .
- However, the electron-donating methyl groups in the 2,6-positions may counteract this effect, creating a unique electronic profile compared to para-substituted analogs .
Pharmacological Activity Comparisons
While direct data for the target compound are unavailable, structurally related pyrrolidin-2-one derivatives exhibit notable pharmacological properties:
- Alpha-Adrenergic Receptor Binding: Analogs with chloro substituents (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) show high affinity for alpha1-AR (pKi = 7.13) and alpha2-AR (pKi = 7.29) .
- Antiarrhythmic and Hypotensive Effects: Compounds with hydroxy or fluorine substituents demonstrate prolonged hypotensive effects (ED50 = 1.0 mg/kg iv) .
Biological Activity
1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidin-2-one ring substituted with a 4-bromo-2,6-dimethylphenyl group. This unique structural composition contributes to its distinct chemical properties and biological activities. The presence of the bromine atom and the two methyl groups on the phenyl ring enhances its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance, compounds with similar structures have been shown to inhibit protein phosphatases, which play essential roles in cell signaling and regulation.
| Mechanism | Description |
|---|---|
| Inhibition of Protein Phosphatases | Enhances activity of tumor suppressor proteins like p53, leading to increased apoptosis in cancer cells. |
| Receptor Binding | Potential interaction with various receptors influencing cellular pathways. |
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For example, a compound structurally similar to this compound demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT29) cells. The observed IC50 values indicate potent activity:
- MDA-MB-231 : IC50 = 0.126 μM
- HT29 : IC50 = 0.087 μM
These results suggest that this compound may possess similar anticancer properties.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. It has been noted that derivatives of pyrrolidin-2-one exhibit varying degrees of antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 2: Biological Activities Overview
| Activity Type | Target Organisms/Cells | IC50 Values |
|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 μM |
| HT29 | 0.087 μM | |
| Antimicrobial | Staphylococcus aureus | Varies |
| Enterococcus faecalis | Varies |
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study evaluated the efficacy of several pyrrolidinone derivatives against breast cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited enhanced growth inhibition compared to conventional chemotherapeutics like 5-Fluorouracil.
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest favorable absorption profiles for compounds in this class, with sufficient oral bioavailability and low toxicity levels in animal models.
- Inhibition of Metastasis : In vivo studies demonstrated that certain derivatives could significantly inhibit lung metastasis in mouse models, indicating potential therapeutic applications in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using 4-bromo-2,6-dimethylbenzene derivatives. Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold) and structural validation via H/C NMR (e.g., carbonyl resonance at ~175 ppm for pyrrolidin-2-one). X-ray crystallography (where feasible) resolves stereochemical ambiguities .
Q. How do the bromine and methyl substituents affect the compound’s physicochemical properties?
- Methodological Answer : The bromine atom increases lipophilicity (logP +0.5–0.7) and introduces steric hindrance, while the 2,6-dimethyl groups enhance thermal stability (TGA analysis shows decomposition >200°C). Computational tools like COSMO-RS predict solubility in DMSO (>50 mg/mL), critical for in vitro assays .
Advanced Research Questions
Q. What experimental strategies are used to identify biological targets of this compound in kinase inhibition studies?
- Methodological Answer : Target deconvolution employs surface plasmon resonance (SPR) for binding affinity screening (K values) and cellular thermal shift assays (CETSA) to confirm target engagement. For example, analogs with pyrrolidin-2-one cores show selective inhibition of MAPK pathways (IC ~0.5–2 µM) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurodegenerative disease targets?
- Methodological Answer : Systematic substitution at the phenyl ring (e.g., replacing bromine with fluorine or methyl groups) and pyrrolidinone core modifications (e.g., introducing sp-hybridized carbons) are tested via parallel synthesis. In vitro assays (e.g., tau aggregation inhibition) coupled with molecular dynamics (MD) simulations identify optimal substituent geometries .
Q. How should contradictory data between computational binding predictions and experimental IC values be resolved?
- Methodological Answer : Discrepancies arise from force field parameterization in docking studies (e.g., AutoDock Vina vs. Schrödinger). Validate by repeating assays under standardized conditions (e.g., ATP concentration in kinase assays) and refining computational models with free-energy perturbation (FEP) calculations .
Q. What analytical techniques characterize oxidative degradation products under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-HRMS identify major degradation pathways (e.g., pyrrolidinone ring oxidation). NMR and IR confirm product structures, guiding formulation strategies to mitigate hydrolysis .
Q. How is enantiomeric purity assessed, and what impact does it have on biological activity?
- Methodological Answer : Chiral HPLC (Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Racemic mixtures often show reduced potency (e.g., 10-fold lower IC vs. pure R-enantiomer in receptor binding assays) .
Q. What methodologies evaluate the compound’s polypharmacological effects in multi-target assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
